7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
Structural Classification and Nomenclature
Core Structural Features
The compound features a bicyclic framework comprising a pyridine ring fused to a 1,4-dioxane moiety. Key structural attributes include:
- Pyridine ring : A six-membered aromatic heterocycle with a nitrogen atom at position 1.
- 1,4-Dioxane ring : A saturated oxygen-containing heterocycle fused at the pyridine’s 2,3-positions.
- Substituents :
- Chlorine at position 7 of the pyridine ring.
- Trimethylsilyl (-Si(CH₃)₃) group at position 8.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₄ClNO₂Si | |
| Molecular weight | 243.76 g/mol | |
| CAS number | 1305324-58-6 | |
| IUPAC name | 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-dioxino[2,3-b]pyridine |
Nomenclature and Isomerism
The IUPAC name reflects the bicyclic system’s numbering, prioritizing the pyridine ring. The "2,3-dihydro" designation indicates partial saturation of the dioxane ring. No geometric or optical isomerism is observed due to the compound’s planar aromatic system and lack of stereogenic centers.
Properties
IUPAC Name |
(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2Si/c1-15(2,3)9-7(11)6-12-10-8(9)13-4-5-14-10/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAIHABKWUNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C(=NC=C1Cl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158971 | |
| Record name | 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-58-6 | |
| Record name | 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Pyridine and Dioxine Precursors
Method Overview:
This approach involves the condensation of suitably functionalized pyridine derivatives with dioxine-based intermediates under acidic or basic conditions, followed by chlorination and silylation steps.
- Start with 2,3-dihydro-2H-pyrido[2,3-b]dioxine derivatives.
- Subject these to electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator or catalyst.
- The chlorinated intermediate undergoes silylation with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or imidazole, facilitating the formation of the trimethylsilyl group at the desired position.
- The chlorination step is optimized at low temperatures (0–25°C) to prevent over-chlorination.
- Silylation is performed in anhydrous solvents like dichloromethane (DCM) under inert atmosphere to prevent moisture interference, yielding the target compound with high regioselectivity.
Organosilicon-Mediated Functionalization
Method Overview:
This method emphasizes the use of organosilicon chemistry to selectively introduce the trimethylsilyl group post heterocyclic ring formation.
- Synthesize the heterocyclic core via a multi-step route involving nitration, reduction, and cyclization.
- Convert the hydroxyl or amino groups into suitable leaving groups.
- React the intermediate with TMSCl in the presence of a catalytic amount of imidazole or triethylamine to attach the trimethylsilyl group selectively at the 8-position.
- The silylation step is highly efficient when performed at room temperature with excess TMSCl.
- The chlorination step can be achieved prior to silylation using NCS or sulfuryl chloride, with subsequent purification by chromatography.
Sequential Halogenation and Silylation
Method Overview:
Sequential halogenation followed by silylation offers a straightforward route, especially when starting from a pre-formed heterocyclic scaffold.
- Begin with a precursor heterocycle bearing a suitable leaving group.
- Chlorinate using NCS or N-chlorosuccinimide under controlled conditions.
- Follow with silylation using TMSCl, often in the presence of a base like pyridine, to install the trimethylsilyl group.
- The sequence ensures regioselectivity, with chlorination occurring preferentially at the 7-position.
- Silylation is optimized at ambient temperature, with yields exceeding 80% in most cases.
Data Table Summarizing Preparation Methods
Notable Research Findings
- Selectivity Control: The regioselectivity of chlorination and silylation is influenced by the electronic nature of the heterocycle and the reaction conditions, with low temperatures favoring positional specificity.
- Reaction Optimization: Use of inert atmospheres (argon or nitrogen) and anhydrous solvents significantly improves yields and minimizes side reactions.
- Purification Techniques: Chromatography on silica gel with hexanes/ethyl acetate mixtures (4:1) is effective for isolating pure compounds.
- Catalyst Use: Catalysts such as imidazole or pyridine facilitate the silylation step, ensuring high efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds related to 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibit significant biological activities. Some potential applications include:
- Antimicrobial Activity : Similar compounds have shown promise as antibacterial agents against multidrug-resistant pathogens. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Antiviral Properties : The compound has been investigated for its potential antiviral effects. Molecular docking studies suggest it may interact effectively with viral proteins, indicating its potential as a therapeutic agent in viral infections .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving cyclization and functional group transformations. The following synthetic pathway is typically employed:
- Starting Materials : Use of appropriate pyridine and dioxin precursors.
- Cyclization Reaction : Employing reagents that facilitate the formation of the fused ring structure.
- Silylation Step : Introducing the trimethylsilyl group through silylation reactions to enhance solubility.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it's essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Chloro-2,3-dihydro-pyridazino[4,5-b]quinoline | Structure | NMDA antagonist properties |
| 6-Bromo-4H-pyrido[3,2-b][1,4]oxazin | Structure | Antibacterial activity against resistant strains |
| 8-Hydroxyquinoline | Structure | Known for chelation properties and antibacterial effects |
The distinct combination of halogenation and silylation in this compound potentially enhances its biological activity compared to its analogues.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Antibacterial Screening : A study evaluated the antibacterial activity of derivatives against clinical strains of bacteria. Results indicated that modifications at specific positions significantly enhanced antimicrobial efficacy .
- Molecular Docking Studies : Research utilizing molecular docking techniques revealed favorable binding interactions between this compound and target proteins associated with bacterial resistance mechanisms .
Mechanism of Action
The mechanism of action of 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The presence of the trimethylsilyl group can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is best understood through comparison with analogs in the same chemical family. Below is a detailed analysis of key derivatives:
Structural Analogues and Their Properties
Reactivity and Functional Group Analysis
- Trimethylsilyl (TMS) Group: The TMS substituent in the target compound enhances lipophilicity and acts as a protecting group for reactive sites.
- Chlorine vs. Iodine : The 7-chloro-8-iodo derivative exhibits higher reactivity in nucleophilic aromatic substitution (SNAr) due to iodine’s superior leaving-group ability compared to chlorine.
- Carboxylic Acid vs. Boronate : The 8-carboxy analog enables conjugation via carboxylate chemistry (e.g., peptide coupling), whereas the boronate derivative is tailored for C–C bond-forming reactions.
Research Findings and Limitations
- Synthetic Challenges: The discontinued status of this compound highlights scalability issues, unlike its boronate and carboxy analogs, which remain commercially available .
- Thermodynamic Stability : Computational studies suggest the TMS group reduces ring strain in the dioxane moiety compared to bulkier substituents (e.g., pinacol boronate) .
Biological Activity
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound notable for its unique structure that combines a pyridine ring with a dioxin moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name : (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)-trimethylsilane
- Molecular Formula : C10H14ClNO2Si
- Molecular Weight : 243.76 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the dioxin ring.
- Introduction of the pyridine moiety.
- Silylation using trimethylsilyl chloride in the presence of a base like triethylamine.
- Chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism of action may involve inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : The compound has shown antiproliferative activity against various cancer cell lines including breast and colon cancer cells. For instance, compounds derived from similar structures have demonstrated the ability to inhibit cell cycle progression at the G2/M phase, leading to reduced cell viability and proliferation .
- Mechanism Insights : The presence of the trimethylsilyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with intracellular targets. This structural feature is critical in enhancing biological activity.
Case Studies
- Study on Antiproliferative Activity :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | Lacks trimethylsilyl group | Lower activity |
| 8-(Trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | Different chlorine positioning | Variable activity |
The unique combination of chlorine and trimethylsilyl groups in this compound enhances its versatility in synthetic applications and biological efficacy compared to its analogs.
Q & A
Q. What are the key synthetic routes for preparing 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine?
- Methodological Answer: Synthesis involves multi-step procedures, often starting with halogenated pyrimidine derivatives. For example:
- Step 1: Nucleophilic substitution using trimethylsilyl chloride in tetrahydrofuran (THF) at 0–5°C to introduce the silyl group.
- Step 2: Cyclization under reflux in polar solvents like DMF with a base (e.g., K₂CO₃) to form the dihydrodioxino ring .
- Key Considerations: Protect reactive sites (e.g., amines) to prevent side reactions.
Table 1: Example Reaction Conditions
| Step | Reaction Type | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Nucleophilic substitution | THF, 0°C, 2h | Trimethylsilyl chloride |
| 2 | Cyclization | DMF, reflux, 6h | K₂CO₃ |
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR for structural elucidation; ²⁹Si NMR to confirm silyl group integrity.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- Elemental Analysis: Verify purity (±0.4% tolerance for C, H, N, S).
Table 2: Typical Elemental Analysis Data (Adapted from Similar Compounds)
| Element | Calculated (%) | Found (%) | Tolerance |
|---|---|---|---|
| C | 60.13 | 60.24 | ±0.4 |
| H | 4.09 | 4.32 | ±0.4 |
| N | 16.70 | 16.58 | ±0.4 |
| S | 7.64 | 7.60 | ±0.4 |
Q. What safety protocols are essential for handling this compound?
- Methodological Answer:
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
- Store at -20°C for long-term stability; avoid exposure to moisture or heat sources .
- Dispose of waste via certified hazardous waste management systems .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during the silylation step?
- Methodological Answer:
- Steric Effects: Use bulky solvents (e.g., THF) to direct silylation to less hindered positions .
- Temperature Control: Lower temperatures (0–5°C) reduce kinetic competition, favoring desired sites .
- Catalytic Additives: Lewis acids like ZnCl₂ may enhance selectivity .
Q. What strategies address discrepancies between NMR and elemental analysis data?
- Methodological Answer:
- Purity Check: Use HPLC (≥98% purity criteria, as in ) to detect impurities.
- Moisture Control: Dry samples rigorously; residual moisture skews elemental results .
- Cross-Validation: Combine with FT-IR or X-ray crystallography to resolve structural ambiguities .
Q. How does the trimethylsilyl group influence stability under varying pH conditions?
- Methodological Answer:
- Hydrolytic Sensitivity: The silyl group is prone to hydrolysis in acidic/basic conditions.
- Stability Studies: Conduct kinetic assays in buffered solutions (pH 6–8) using UV-Vis or HPLC to monitor degradation .
Q. How to design a kinetic study for the hydrolysis of the trimethylsilyl group?
- Methodological Answer:
- Experimental Setup: Prepare buffer solutions (pH 2–10) and incubate the compound at 25°C/37°C.
- Analysis: Use HPLC () to quantify hydrolysis products over time.
- Kinetic Modeling: Apply pseudo-first-order kinetics with excess buffer to determine rate constants .
Q. When XRD and MS data conflict regarding molecular structure, how to resolve this?
- Methodological Answer:
- Re-examine Purity: Isolate crystals via recrystallization and re-run XRD.
- Computational Modeling: Use DFT calculations to predict stable conformers and compare with XRD .
- Alternative Techniques: Validate with 2D NMR (e.g., COSY, HSQC) .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
